molecular formula C18H36O2 B14163786 10-Hydroxyoctadecan-9-one CAS No. 4444-91-1

10-Hydroxyoctadecan-9-one

Cat. No.: B14163786
CAS No.: 4444-91-1
M. Wt: 284.5 g/mol
InChI Key: YWROTYFPHVSHRS-UHFFFAOYSA-N
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Description

10-Hydroxyoctadecan-9-one: is an organic compound with the molecular formula C18H36O2 It is a hydroxylated fatty acid derivative, specifically a hydroxy ketone, which means it contains both a hydroxyl group (-OH) and a ketone group (C=O) on its long carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyoctadecan-9-one can be achieved through several methods. One common approach involves the oxidation of oleic acid derivatives. For instance, methyl oleate can be converted to the corresponding 1,2-diol, which is then oxidized using a palladium acetate (Pd(OAc)2) and neocuproine complex under mild conditions (methanol, 50°C) to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using catalytic systems and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 10-Hydroxyoctadecan-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Formation of 10-oxooctadecanoic acid.

    Reduction: Formation of 10-hydroxyoctadecanol.

    Substitution: Formation of esters or ethers depending on the substituent used.

Scientific Research Applications

Chemistry: 10-Hydroxyoctadecan-9-one is used as an intermediate in the synthesis of various complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its role in lipid metabolism and its potential effects on cellular processes.

Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism by which 10-Hydroxyoctadecan-9-one exerts its effects involves its interaction with cellular membranes and enzymes. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions, influencing membrane fluidity and enzyme activity. These interactions can modulate various biochemical pathways, including those involved in inflammation and microbial defense.

Comparison with Similar Compounds

    10-Hydroxyoctadecanoic acid: Similar in structure but with a carboxylic acid group instead of a ketone.

    9-Hydroxyoctadecanoic acid: Differing in the position of the hydroxyl group.

    10-Hydroxy-9-octadecenone: An unsaturated analog with a double bond in the carbon chain.

Uniqueness: 10-Hydroxyoctadecan-9-one is unique due to its specific combination of hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

10-hydroxyoctadecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-3-5-7-9-11-13-15-17(19)18(20)16-14-12-10-8-6-4-2/h17,19H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWROTYFPHVSHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(=O)CCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963229
Record name 10-Hydroxyoctadecan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4444-91-1
Record name 10-Hydroxy-9-octadecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4444-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Hydroxyoctadecan-9-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004444911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Hydroxyoctadecan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-hydroxyoctadecan-9-one
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